molecular formula C23H26FN3O6S B2704259 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898415-17-3

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2704259
CAS No.: 898415-17-3
M. Wt: 491.53
InChI Key: IRMULSNFMBVILS-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its structure, featuring a benzodioxole group linked via an ethanediamide spacer to a fluorobenzenesulfonyl-piperidine moiety, is characteristic of molecules designed to target enzymatic pathways. Based on its structural analogy to compounds like BIA 10-2474, this molecule is primarily investigated for its potential as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) [https://en.wikipedia.org/wiki/BIA_10-2474]. FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide, making its inhibition a key therapeutic strategy for modulating the endocannabinoid system. Consequently, this reagent serves as a critical tool for researchers exploring the pathophysiology of pain, inflammation, anxiety, and neurodegenerative disorders. By selectively inhibiting FAAH, it allows scientists to study the effects of elevated endocannabinoid levels in cellular and animal models, providing insights into receptor signaling and the potential for novel therapeutic interventions. This product is intended for laboratory research purposes only by qualified professionals.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O6S/c24-17-5-7-19(8-6-17)34(30,31)27-12-2-1-3-18(27)10-11-25-22(28)23(29)26-14-16-4-9-20-21(13-16)33-15-32-20/h4-9,13,18H,1-3,10-12,14-15H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMULSNFMBVILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1,3-benzodioxole with appropriate reagents to introduce the methyl group, followed by the coupling of the resulting intermediate with 4-fluorobenzenesulfonyl piperidine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Substituent 1 Variations

  • Target Compound : The 1,3-benzodioxolylmethyl group offers dual oxygen atoms for hydrogen bonding, similar to catechol-containing drugs (e.g., dopamine analogs) .
  • Compound : Retains benzodioxol but lacks the methyl linker, reducing steric bulk.
  • Compound : Replaces benzodioxol with a 1-methylindole, enabling π-π stacking with hydrophobic receptor pockets.

Substituent 2 Variations

  • Target Compound : The 4-fluorobenzenesulfonyl-piperidine group provides strong hydrogen-bond acceptor capacity via the sulfonyl group, ideal for protease or kinase inhibition.
  • Compound : Substitutes sulfonyl with a piperazinyl-4-fluorophenyl group, increasing basicity but reducing hydrogen-bond strength.
  • Compound : Uses a trifluoromethylphenyl group, enhancing lipophilicity and resistance to oxidative metabolism.

Physicochemical Implications

  • Solubility : The sulfonyl group in the target compound improves water solubility compared to the trifluoromethyl group in .
  • Metabolic Stability : Fluorine atoms in all three compounds reduce CYP450-mediated degradation, but the indole moiety in may introduce alternative metabolic pathways.

Research Findings and Hypothetical Activity

While pharmacological data for the target compound are unavailable, insights from analogs suggest:

  • Target Selectivity : The sulfonyl-piperidine moiety may favor interactions with serotonin receptors (5-HT) or sigma-1 proteins, as seen in sulfonamide-based neuroactive drugs.
  • Compound : The piperazinyl group could target dopamine receptors, analogous to antipsychotics like aripiprazole .
  • Compound : The trifluoromethylphenyl group aligns with antiviral or anticancer agents where hydrophobicity is critical .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies highlighting its therapeutic applications.

The compound features a benzodioxole core, which is known for its diverse pharmacological properties. The following table summarizes key chemical characteristics:

Property Value
Molecular Formula C19H24F N3O3S
Molecular Weight 377.47 g/mol
LogP 3.21
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Polar Surface Area 70.5 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
  • Protein Binding : The benzodioxole moiety interacts with the active sites of target proteins, while the piperidine and fluorobenzenesulfonyl groups enhance binding affinity and specificity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity.

Case Study: In Vitro Analysis
In vitro tests demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Antimicrobial Activity

Research has also suggested potential antimicrobial properties against certain bacterial strains. The compound's ability to disrupt bacterial cell membranes has been observed in preliminary studies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound Name Biological Activity Notes
N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)]quinazolineHigh affinity for tyrosine kinasesEffective in inhibiting cancer cell proliferation
N-(2H-benzodioxol-5-ylmethyl)-N'-{2-[4-(dimethylamino)phenyl]}ethanediamideModerate anticancer activityLess potent than the target compound

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